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Compound of Interest

Compound Name: Diiodomethane-13C,d2

CAS No.: 1217038-24-8

Cat. No.: B1142166

Get Quote

Executive Summary
Diiodomethane-13C,d2 (

) is a high-value electrophilic methylene transfer reagent used to introduce a doubly labeled
methylene bridge (

) into organic scaffolds. This reagent offers a unique +3 Da mass shift relative to the non-
labeled congener, making it indispensable for quantitative Mass Spectrometry (MS) assays and
metabolic stability studies.

This guide details the mechanistic grounding and experimental protocols for two primary

applications:

Simmons-Smith Cyclopropanation: Stereospecific formation of labeled cyclopropanes.[1][2]

Heteroatom Methylenation: Synthesis of

-labeled methylenedioxy bridges (e.g., in 1,3-benzodioxole scaffolds).
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Technical Specifications & Handling
Chemical Profile

Property Specification

Formula

MW ~270.84 g/mol (vs. 267.84 for unlabeled)

Mass Shift
+3.018 Da (relative to

)

Isotopic Enrichment

99 atom %

,

98 atom % D

Appearance
Colorless to slightly yellowish liquid (darkens

upon light exposure)

Storage 2-8°C, Light-sensitive, under Argon/Nitrogen

Handling Precautions
Light Sensitivity: Iodine-carbon bonds are photolabile. Store in amber vials wrapped in foil.

Volatility: High density but significant vapor pressure. Dispense only in a fume hood.

Toxicity: Alkylating agent.[3] Double-glove (Nitrile/Laminate) is mandatory.

Mechanistic Insight
The Zinc-Carbenoid Mechanism (Simmons-Smith)
Unlike diazomethane, which generates free carbenes, diiodomethane reacts via a Zinc-

Carbenoid intermediate (

). This species delivers the methylene group to alkenes in a concerted, stereospecific manner.
[3]
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Stereospecificity: The reaction retains the geometry of the alkene (e.g., cis-alkene

cis-cyclopropane).[4]

Directing Groups: Proximal hydroxyl or ether groups can coordinate the Zinc, accelerating

the reaction and directing facial selectivity.

Deuterium Kinetic Isotope Effect (DKIE)
The incorporation of deuterium at the methylene bridge often improves metabolic stability.

Methylene bridges (especially in benzodioxoles) are common sites of P450-mediated oxidation.

The C-D bond is stronger than the C-H bond, potentially reducing clearance rates (Primary

DKIE).

Reagents:
Zn-Cu Couple + 13CD2I2

Zinc Carbenoid
(IZn-13CD2-I)

Oxidative Addition
(Ether/DCM)

Butterfly Transition State
(Concerted)

Coordination

Alkene Substrate
(R-CH=CH-R')

Syn-Approach
Labeled Cyclopropane

(+ ZnI2)
Methylene Transfer

Click to download full resolution via product page

Figure 1: Mechanistic pathway of the Simmons-Smith reaction using

. The zinc carbenoid avoids high-energy free carbene intermediates, ensuring stereochemical
retention.

Experimental Protocols
Protocol A: Simmons-Smith Cyclopropanation
Objective: To convert an alkene to a

-cyclopropane. Scale: 1.0 mmol substrate (adaptable).

Reagents
Alkene substrate (1.0 eq)[2][5]

(1.5 - 2.0 eq) [High Cost Reagent]
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Zn-Cu Couple (3.0 eq) or Diethylzinc (Et₂Zn, 1.1 eq - Furukawa modification)

Dichloromethane (DCM), anhydrous

Step-by-Step Procedure (Furukawa Modification -
Recommended for Isotope Efficiency)

Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and septum.

Flush with Argon.

Solvent: Add 3 mL anhydrous DCM and the alkene substrate (1.0 mmol). Cool to 0°C.[2]

Catalyst Addition: Slowly add Diethylzinc (1.1 mmol, 1.1 mL of 1.0 M solution in hexanes) via

syringe. Stir for 10 min.

Note: Et₂Zn is pyrophoric. Handle with extreme care.

Isotope Addition: Dilute

(1.1 mmol) in 0.5 mL DCM. Add dropwise to the reaction mixture over 20 minutes at 0°C.

Critical: Slow addition prevents oligomerization of the methylene source.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.

Monitor by TLC/LC-MS.

Quench: Cool to 0°C. CAUTIOUSLY add saturated aqueous ngcontent-ng-c1989010908=""

_nghost-ng-c2193002942="" class="inline ng-star-inserted">

. Vigorous gas evolution may occur.

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.

Protocol B: Formation of -Methylenedioxy Bridges
Objective: Synthesis of labeled 1,3-benzodioxoles from catechols. Context: Common in drug

scaffolds (e.g., Paroxetine, Tadalafil analogs).
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Reagents
Catechol derivative (1.0 eq)

(1.1 - 1.2 eq)

Cesium Carbonate (

) or Potassium Carbonate (

) (2.5 eq)

DMF or Acetone (Anhydrous)

Step-by-Step Procedure
Setup: In a pressure tube or sealed vial (to prevent loss of volatile iodide), dissolve catechol

(1.0 mmol) in DMF (4 mL).

Base: Add

(2.5 mmol). Stir for 15 minutes at RT to form the dianion.

Alkylation: Add

(1.1 mmol) via microsyringe.

Heating: Seal the vessel and heat to 60-80°C for 4-12 hours.

Why Cesium? The "Cesium Effect" promotes intramolecular cyclization over

intermolecular polymerization.

Workup: Cool to RT. Filter off solids. Dilute filtrate with water and extract with Ethyl Acetate.
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Start: Select Substrate

Functional Group?

Alkene (C=C)
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Method B: Base Alkylation
(Cs2CO3 + 13CD2I2)

Labeled Benzodioxole
(Ring Closure)

Click to download full resolution via product page

Figure 2: Decision tree for selecting the appropriate methylene transfer protocol based on

substrate functionality.

Quality Control & Validation
Mass Spectrometry (MS)

Expected Shift: The molecular ion (

) should shift by +3 units compared to the unlabeled standard.

Isotopic Pattern: Check for the absence of M+0 (unlabeled) and M+1/M+2 (incomplete

labeling) peaks to verify enrichment purity.

Nuclear Magnetic Resonance (NMR)
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Verifying the incorporation of

requires understanding the coupling between Carbon-13 and Deuterium (Spin

).

Nucleus Signal Characteristics Explanation

H NMR Silent

No protons in the bridge. The

characteristic methylene

singlet/AB-quartet will

disappear.

C NMR Quintet (1:2:3:2:1)

The

couples to two Deuterium

atoms (

).

.

Coupling Constant Hz
Typical one-bond C-D coupling

constant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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